molecular formula C14H12N2O4 B5531149 N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide CAS No. 524039-97-2

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B5531149
CAS No.: 524039-97-2
M. Wt: 272.26 g/mol
InChI Key: CWDWYCMZOIESOA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a heterocyclic compound that features a benzoxazine ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with a benzoxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the benzoxazine ring.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and benzoxazine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-3-methoxy-salicylidenaminato: A similar compound with a methoxy group instead of a carboxamide group.

    2-Furfurylamine: A simpler compound with a furan ring and an amine group.

Uniqueness

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combination of a furan ring and a benzoxazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13-8-20-12-4-3-9(6-11(12)16-13)14(18)15-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWYCMZOIESOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150285
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524039-97-2
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524039-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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